![molecular formula C14H24ClNO B13531140 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(8-azaspiro[45]decan-8-yl)pentan-1-one is a chemical compound known for its unique spirocyclic structure This compound features a spiro[45]decan-8-yl moiety, which is a bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one typically involves the formation of the spirocyclic structure followed by the introduction of the chlorine and ketone functionalities. One common method involves the reaction of a suitable spirocyclic amine with a chlorinated pentanone under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the spirocyclic core, chlorination, and ketone formation. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The chlorine and ketone functionalities may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with different functional groups.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another spirocyclic compound with a different set of functional groups.
Uniqueness
5-Chloro-1-(8-azaspiro[45]decan-8-yl)pentan-1-one is unique due to the presence of both chlorine and ketone functionalities on the spirocyclic core
Properties
Molecular Formula |
C14H24ClNO |
|---|---|
Molecular Weight |
257.80 g/mol |
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)-5-chloropentan-1-one |
InChI |
InChI=1S/C14H24ClNO/c15-10-4-1-5-13(17)16-11-8-14(9-12-16)6-2-3-7-14/h1-12H2 |
InChI Key |
VJMSLXLIXLEDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)C(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



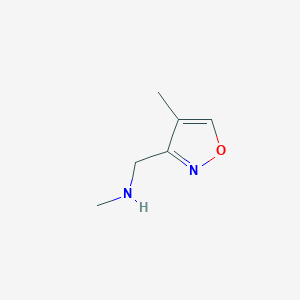
![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)
![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)
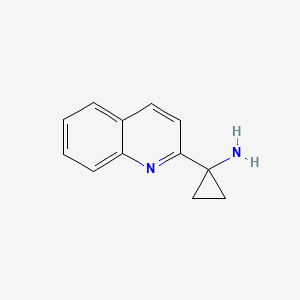
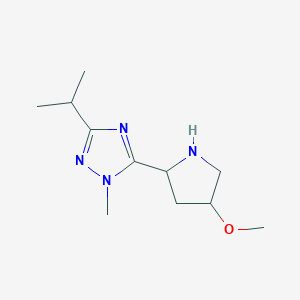


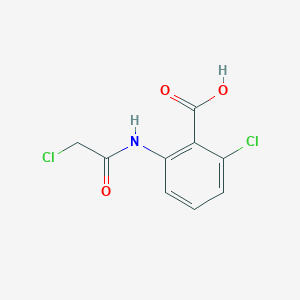

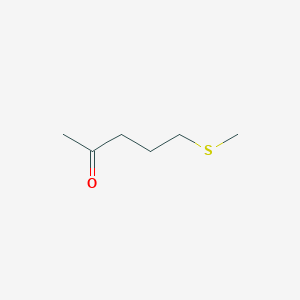

![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)
